molecular formula C20H23N3O3S B2652458 N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-18-8

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2652458
CAS RN: 851718-18-8
M. Wt: 385.48
InChI Key: GPAXYLROEODWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Behavior in Transfer Hydrogenation

The synthesis and catalytic behavior of ruthenium complexes containing bis(pyrazolyl)methane ligands have been explored. These complexes demonstrate significant activity in the transfer hydrogenation of ketones, indicating the potential utility of pyrazole-containing ligands (such as the one you're interested in) in catalysis and synthetic chemistry (Carrión et al., 2007).

Green Synthesis Methodologies

Research on the green synthesis of bis(indolyl)methanes and bis(pyrazolyl)methanes in water using polymeric catalysts highlights the environmental benefits and efficiency of using water as a solvent and polymeric materials as catalysts. This approach aligns with sustainable chemistry principles and demonstrates the versatility of pyrazole derivatives in synthesis (Hasaninejad et al., 2011).

Nanoparticle Catalysis

The use of ZnO nanoparticles as a recyclable catalyst for the synthesis of bis(pyrazolyl)methanes represents an innovative approach in catalysis, emphasizing the role of nanomaterials in promoting efficient chemical reactions and the potential of pyrazole derivatives in novel synthetic pathways (Eskandari et al., 2015).

COX-2 Inhibitory Activity

The modification of 1,5-diarylpyrazoles with methanesulfonamide groups has been shown to produce potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. This research indicates the medicinal chemistry applications of pyrazole derivatives and the importance of functional group modification in drug design (Singh et al., 2004).

Corrosion Inhibition

Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides as corrosion inhibitors for mild steel in acidic media demonstrate the potential applications of such compounds in materials science, particularly for protecting metal surfaces against corrosion (Olasunkanmi et al., 2016).

properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(17-8-6-5-7-14(17)2)13-18(21-23)15-9-11-16(12-10-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAXYLROEODWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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